1-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Description
1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a phenyl group at position 1 and a formyl group at position 3. The triazole moiety is renowned for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry, agrochemicals, and materials science . This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or lithiation strategies, with the aldehyde group enabling further functionalization for drug discovery and materials engineering . Its crystal structure and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) contribute to its bioactivity, particularly in enzyme inhibition and antimicrobial applications .
Properties
IUPAC Name |
3-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQSZNUUBKDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59401-82-0 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with a terminal alkyne to form the triazole ring. The resulting triazole is then oxidized to introduce the aldehyde group at the 5-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale CuAAC reactions followed by oxidation. The reaction conditions are optimized to ensure high yield and purity, often using solvents like dichloromethane and catalysts such as manganese dioxide for the oxidation step .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | 85–90% | |
| CrO₃ (Jones reagent) | Same as above | 75–80% |
Key Insight : Oxidation is regioselective, targeting the aldehyde without affecting the triazole ring. The carboxylic acid derivative is a precursor for amide couplings in drug design .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride donors.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ (ethanol, RT) | 1-Phenyl-1H-1,2,3-triazole-5-methanol | 90–95% | |
| LiAlH₄ (THF, 0°C) | Same as above | 88% |
Mechanistic Note : Sodium borohydride is preferred for milder conditions, while LiAlH₄ is used for sterically hindered substrates .
Nucleophilic Addition Reactions
The aldehyde participates in condensation and nucleophilic substitutions.
Imine Formation
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| Aniline (EtOH, reflux) | Schiff base derivatives | Ligands for metal complexes | |
| Hydrazines (RT) | Hydrazones | Anticancer agent precursors |
Nucleophilic Acyl Substitution
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Amines (DCM, RT) | 5-(Substituted)-1-phenyltriazole derivatives | 70–85% | |
| Thiols (Basic conditions) | Thioester analogs | 65% |
Cycloaddition and Click Chemistry
The triazole ring’s electron-deficient nature facilitates Huisgen 1,3-dipolar cycloadditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, NaN₃, Phenylacetylene | Bis-triazole conjugates | 76–82% | |
| Ru-catalyzed conditions | Regioisomeric 1,5-disubstituted triazoles | 60% |
Example : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene yields bis-triazole architectures used in materials science .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the triazole ring.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂, Arylboronic acids | 5-Aryl-1-phenyltriazole derivatives | 70–80% | |
| Suzuki-Miyaura conditions | Biaryl-triazole hybrids | 65% |
Significance : These reactions enhance molecular complexity for pharmaceutical applications .
Tautomerism and Photophysical Behavior
The compound exhibits keto-enol tautomerism, influencing its reactivity under UV light or acidic conditions .
| Condition | Tautomeric Form | Observation | Reference |
|---|---|---|---|
| UV irradiation (λ = 350 nm) | Keto form | Enhanced fluorescence quenching | |
| Acidic medium (pH < 3) | Enol form | Stabilized via intramolecular H-bonding |
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as antimicrobial and anticancer agents.
Medicine: Research has shown its potential in developing drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde exerts its effects involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical properties of triazole carbaldehydes are highly sensitive to substituent positions and electronic effects. Below is a comparison with key analogs:
Key Observations :
- Substituent Position : The 1-phenyl-1H-triazole-5-carbaldehyde exhibits distinct reactivity compared to its positional isomer, 2-phenyl-2H-triazole-4-carbaldehyde. The latter showed superior α-glycosidase inhibition (IC50 ≈ 6.6–9.7 µM), attributed to optimized hydrogen bonding with the enzyme’s active site .
- Electronic Effects : Electron-withdrawing groups (e.g., Br at C4 in 4-bromo-1-methyl analog) enhance electrophilicity at C5, favoring nucleophilic additions . Conversely, methyl or ethyl groups reduce reactivity but improve lipophilicity for membrane penetration .
Biological Activity
1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. With the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol, this compound features a triazole ring with significant implications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to the active sites of enzymes such as topoisomerase IV and carbonic anhydrase II. This interaction can lead to growth inhibition in various bacterial strains and cancer cells .
- GABA Receptor Modulation : Studies have shown that derivatives of this compound can act as competitive inhibitors at GABA receptors, which has implications for insecticidal activity .
Antimicrobial Activity
Research indicates that 1-phenyl-1H-1,2,3-triazole derivatives exhibit notable antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against Staphylococcus aureus by inhibiting the growth of bacteria through enzyme inhibition .
Anticancer Activity
Triazole derivatives have been linked to anticancer activity due to their ability to interact with β-tubulin and disrupt cancer cell proliferation. In particular, structural modifications can enhance their efficacy against various cancer cell lines .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of phenyltriazole analogs. In vivo tests using the xylene-induced ear edema model in mice showed that some analogs exhibited stronger anti-inflammatory effects compared to standard drugs like diclofenac .
Structure-Activity Relationships (SAR)
The biological activity of 1-phenyl-1H-1,2,3-triazole derivatives is influenced by their structural characteristics:
| Compound Structure | Biological Activity | IC50 Values (µM) |
|---|---|---|
| 4-tert-butyl derivative | High GABA receptor inhibition | 13.8 |
| 4-n-propyl derivative | Moderate GABA receptor inhibition | 18.2 |
| Other substituted derivatives | Varying levels of antimicrobial and anticancer activity | 20.7 - 35.7 |
The presence of specific substituents on the phenyl ring significantly impacts the potency and selectivity of these compounds against different biological targets .
Case Studies
Several studies have explored the biological activity of 1-phenyl-1H-1,2,3-triazole derivatives:
- GABA Receptor Inhibition : A study synthesized various triazole derivatives and assessed their ability to inhibit GABA receptor binding. The results indicated that specific substitutions led to enhanced selectivity and potency against housefly versus rat receptors .
- Carbonic Anhydrase Inhibition : A series of novel triazole analogs were synthesized and tested for their inhibitory potential against carbonic anhydrase II. The best-performing compounds showed IC50 values comparable to established inhibitors like acetazolamide .
- Anti-inflammatory Efficacy : In a comparative study using a mouse model, several phenyltriazole analogs outperformed diclofenac in reducing inflammation, indicating their potential as new anti-inflammatory agents .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, a base-catalyzed nucleophilic reaction between 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and phenols can yield substituted derivatives under mild conditions (K₂CO₃, DMF, 60–80°C) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also widely used to introduce triazole moieties, as demonstrated in hybrid molecule synthesis . Optimization of reaction time, solvent polarity, and catalyst loading is critical for achieving high yields.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or acetonitrile). Data collection and refinement using programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) enable precise determination of bond lengths, angles, and anisotropic displacement parameters. Modern workflows integrate WinGX for data processing and ORTEP for visualization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks based on substituent effects; the aldehyde proton typically appears at δ 9.8–10.2 ppm.
- FT-IR : Confirm the aldehyde group via a strong C=O stretch near 1700 cm⁻¹.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- UV-Vis : Assess electronic transitions influenced by the triazole and phenyl groups .
Q. What safety precautions are necessary when handling this compound in the lab?
While specific toxicity data may be limited, standard precautions include:
- Using PPE (gloves, goggles, lab coats).
- Working in a fume hood to avoid inhalation of vapors.
- Storing in airtight containers away from ignition sources.
- Disposing of waste via approved chemical protocols .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved during refinement?
Disordered regions require constrained refinement using SHELXL’s PART, DFIX, and SIMU instructions. For severe disorder, alternative space groups or twin refinement (via TWIN/BASF commands) may be necessary. High-resolution data (≤ 0.8 Å) improves model accuracy. Validation tools like PLATON or checkCIF identify outliers in geometry or electron density .
Q. What strategies optimize reaction selectivity in the synthesis of triazole-carbaldehyde derivatives?
- Solvent Control : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while non-polar solvents (toluene) reduce side reactions.
- Catalyst Tuning : Copper(I) iodide in CuAAC minimizes aldehyde oxidation compared to CuSO₄/ascorbate.
- Temperature Gradients : Lower temperatures (0–25°C) suppress aldol condensation of the aldehyde group .
Q. How can computational methods aid in understanding the compound’s reactivity or biological activity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes or receptors).
- DFT Calculations : Gaussian or ORCA software models electronic properties (Fukui indices, HOMO-LUMO gaps) to explain regioselectivity in reactions.
- MD Simulations : GROMACS assesses stability in biological membranes or solvent environments .
Q. What experimental approaches validate the compound’s role in catalytic applications (e.g., as a ligand)?
- Catalytic Screening : Test in cross-coupling reactions (Suzuki, Heck) with Pd/Cu catalysts. Monitor conversion via GC-MS or HPLC.
- Spectroscopic Titration : UV-Vis or fluorescence quenching identifies metal-ligand coordination.
- Green Chemistry Metrics : Calculate atom economy and E-factors for solvent-free or nanoparticle-mediated syntheses .
Q. How can contradictory NMR data (e.g., unexpected splitting) be troubleshooted?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects rotational barriers in hindered triazole rings.
- COSY/NOESY : Resolves coupling patterns from overlapping signals.
- Isotopic Labeling : ¹³C-enriched aldehyde groups clarify exchange broadening mechanisms .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- pH-Dependent Degradation Studies : Monitor via LC-MS at pH 2–12. The aldehyde group is prone to hydration in acidic media, while base may induce Cannizzaro disproportionation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Protection Strategies : Acetal formation (using ethylene glycol) stabilizes the aldehyde during synthesis .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
